molecular formula C57H82O26 B013625 Chromomycin a3 CAS No. 7059-24-7

Chromomycin a3

Número de catálogo B013625
Número CAS: 7059-24-7
Peso molecular: 1183.2 g/mol
Clave InChI: ZYVSOIYQKUDENJ-WKSBCEQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Chromomycin A3's synthesis involves complex biochemical processes within Streptomyces griseus, including the assembly of polyketide chains, methylation, and glycosylation. The biosynthesis incorporates multiple steps, such as the formation of an aglycone backbone and attachment of sugar moieties, which are critical for its biological activity and specificity (Montanari & Rosazza, 1990).

Molecular Structure Analysis

The molecular structure of Chromomycin A3 includes a tricyclic chromophore with attached sugar moieties, which are essential for its DNA-binding capability. The detailed crystal structure analysis has shown that Chromomycin A3 forms a dimer chelated by a Mg2+ ion, which binds specifically to the GGCC sequences in the DNA minor groove. This binding significantly alters the DNA structure, widening the minor groove and inducing a kink in the DNA (Hou et al., 2004).

Chemical Reactions and Properties

The interaction of Chromomycin A3 with DNA is highly dependent on the presence of divalent cations like Mg2+. Chromomycin A3 can form complexes with these cations, which then interact with the DNA, altering its structural and functional properties. Studies have shown that Chromomycin A3 forms two types of complexes with Mg2+, which bind differently to DNA (Aich, Sen, & Dasgupta, 1992).

Physical Properties Analysis

The physical properties of Chromomycin A3, such as its spectroscopic characteristics, have been extensively studied to understand its interaction with DNA and metal ions. These studies highlight the complex nature of its binding to DNA and the role of metal ions in stabilizing the Chromomycin A3-DNA complex (Dutta, Lahiri, & Dasgupta, 2014).

Chemical Properties Analysis

Chromomycin A3's chemical properties, particularly its interaction with glutathione and the impact on DNA binding, have been the subject of detailed investigation. These interactions reveal the complexity of its mechanism of action, including the formation of non-covalent complexes with glutathione, which can alter the antibiotic's DNA-binding properties (Chakrabarti, Roy, & Dasgupta, 1998).

Aplicaciones Científicas De Investigación

Specific Scientific Field

Cancer Research, specifically in the study of gastric adenocarcinoma .

Summary of the Application

Chromomycins A2 and A3 have shown potent cytotoxicity against the human gastric adenocarcinoma (AGS) cell line . They also exhibit strong inhibitory effects against TCF/β-catenin transcription . Chromomycin A3 has been shown to overcome tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) resistance .

Methods of Application or Experimental Procedures

The CKK1019 strain was isolated from a sea sand sample. Cytotoxicity-guided fractionation of the CKK1019 strain culture broth, which exhibited cytotoxicity, led to the isolation of chromomycins A2 and A3 .

Results or Outcomes

Chromomycins A2 and A3 showed potent cytotoxicity against the human gastric adenocarcinoma (AGS) cell line (IC50 1; 1.7 and 2; 22.1 nM), as well as strong inhibitory effects against TCF/β-catenin transcription (IC50 1; 1.8 and 2; 15.9 nM) . Chromomycin A3 showed the ability to overcome tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) resistance .

Application in DNA Research

Specific Scientific Field

DNA Research .

Summary of the Application

In the presence of Mg2+ ions, Chromomycin A3 binds reversibly to DNA, preferentially to contiguous G/C base pairs .

Methods of Application or Experimental Procedures

Chromomycin A3 is used as a membrane-impermeant G/C-specific fluorescent DNA-binding dye .

Results or Outcomes

When bound to DNA, Chromomycin A3 has a maximum excitation wavelength of 445 nm (blue), and a maximum emission wavelength of 575 nm (yellow) .

Application in Fertility Studies

Specific Scientific Field

Fertility Studies .

Summary of the Application

Chromomycin A3 is used as a fluorescent DNA stain, and is particularly useful in staining human sperm chromatin in fertility and protamine deficiency studies .

Methods of Application or Experimental Procedures

Chromomycin A3 is used as a fluorescent DNA stain . It binds to the GC-rich sequence of DNA in the presence of divalent cations .

Results or Outcomes

Chromomycin A3 is particularly useful in staining human sperm chromatin in fertility and protamine deficiency studies .

Application in Antibiotic Research

Specific Scientific Field

Antibiotic Research .

Summary of the Application

Chromomycin A3 is an antibiotic that binds to the GC-rich sequence of DNA in the presence of divalent cations, inhibiting DNA replication and transcription .

Methods of Application or Experimental Procedures

Chromomycin A3 is produced by the fermentation of a certain strain of Streptomyces griseus .

Results or Outcomes

Chromomycin A3 inhibits DNA replication and transcription .

Application in Antibiotic Research

Specific Scientific Field

Antibiotic Research .

Summary of the Application

Chromomycin A3 is an antibiotic that inhibits the incorporation of P i in the RNA . It is produced by the fermentation of a certain strain of Streptomyces griseus .

Methods of Application or Experimental Procedures

Chromomycin A3 is produced by the fermentation of a certain strain of Streptomyces griseus .

Results or Outcomes

Chromomycin A3 is an effective in-vitro antibiotic of gram-positive bacteria .

Application in Cancer Treatment

Specific Scientific Field

Cancer Treatment .

Summary of the Application

Chromomycin A3 is an in-vitro anticancer drug that inhibits RNA synthesis . It has exhibited anti-cancer effects in individuals with breast cancer, Hodgkin’s disease, lung adenocarcinoma, melanoma, and rhabdomyosarcoma .

Methods of Application or Experimental Procedures

Chromomycin A3 is used as an in-vitro anticancer drug that inhibits RNA synthesis .

Results or Outcomes

In several clinical studies, Chromomycin A3 exhibited anti-cancer effects in individuals with breast cancer, Hodgkin’s disease, lung adenocarcinoma, melanoma, and rhabdomyosarcoma .

Propiedades

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24-,25-,26-,27+,32+,33-,35-,36-,37-,38-,39+,40+,41+,42+,46+,47-,48-,52+,53+,54+,55+,56+,57+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSOIYQKUDENJ-WKSBCEQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H82O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046363
Record name Chromomycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1183.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromomycin a3

CAS RN

7059-24-7
Record name Chromomycin A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7059-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromomycin A3 [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromomycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3D-O-(4-O-acetyl-2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-7-methylolivomycin D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMOMYCIN A3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW027E7NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,150
Citations
D Lolis, I Georgiou, M Syrrou… - … journal of andrology, 1996 - Wiley Online Library
Mature mammalian spermatozoa have a compact and stable nuclear structure conferred by protamines instead of histones, which are present in all other cellular types. Chromomycin A …
FG Iranpour, MH Nasr-Esfahani, MR Valojerdi… - Journal of assisted …, 2000 - Springer
… between percentage chromomycin A3 (CMA3) positivity of spermatozoa with some sperm … these tests includes the use of chromomycin A3 motility and a positive correlation with …
Number of citations: 127 0-link-springer-com.brum.beds.ac.uk
GC Manicardi, PG Bianchi, S Pantano… - Biology of …, 1995 - academic.oup.com
During spermiogenesis, mammalian chromatin undergoes replacement of nuclear histones by protamines, resulting in a DNA that is highly condensed in the mature sperm. We have …
Number of citations: 363 0-academic-oup-com.brum.beds.ac.uk
E Berman, SC Brown, TL James, RH Shafer - Biochemistry, 1985 - ACS Publications
… vestigate the nature of the interaction of chromomycin A3 with DNA with respect to the question … We have studied aqueous solutions of chromomycin A3 with respect to self-aggregation (…
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
M Kamiyama - The Journal of Biochemistry, 1968 - academic.oup.com
… BEHR and HARTMANN (7) reported that chromomycin A3 … Their experiments demonstrated that the loss of the chromose residues of chromomycin A3 led to the disappearance of the …
Number of citations: 22 0-academic-oup-com.brum.beds.ac.uk
M Miyamoto, Y Kawamatsu, M Shinohara… - Tetrahedron …, 1964 - columbia.edu
… This and following com.munications')*l') deal with the structural elucidation of chromomycin A3, C51H72023. Chromomycin A3 can be hydrolysed to the four 2,6-dideoxysugars, …
Number of citations: 37 www.columbia.edu
P Aich, R Sen, D Dasgupta - Biochemistry, 1992 - ACS Publications
… Chromomycin A3 isan antitumor antibiotic whichblocks … of (i) chromomycin A3 and Mg2+ and (ii) chromomycin A3-Mg2+ … of change in absorbance of chromomycin A3 (at 440 nm) upon …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
A Stankus, J Goodisman, JC Dabrowiak - Biochemistry, 1992 - ACS Publications
… In this report we examine the binding of chromomycin A3 to the duplex d(… Fluorescence spectra of chromomycin A3 were recorded on a Hitachi F-4010 fluorescence spectrophotometer. …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
DJ Silva, D Kahne, CM Kraml - Journal of the American Chemical …, 1994 - ACS Publications
In 1989, Patel and co-workers showed that the antitumor antibiotic chromomycin A3 (CRA3, 2) binds to DNA as an octahedral 2: 1 drug-Mg2+ complex. 1 In the complex the drug acts as …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
N Menéndez, M Nur-e-Alam, AF Braña, J Rohr… - Chemistry & biology, 2004 - cell.com
The biosynthetic gene cluster of the aureolic acid type antitumor drug chromomycin A 3 from S. griseus subsp. griseus has been identified and characterized. It spans 43 kb and …
Number of citations: 131 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.